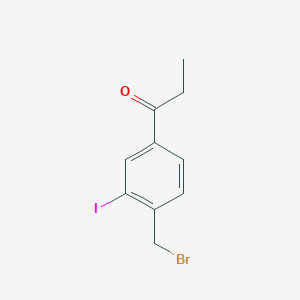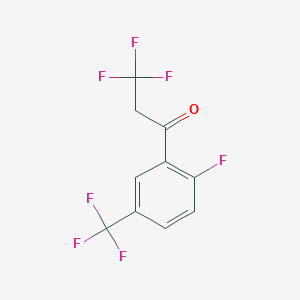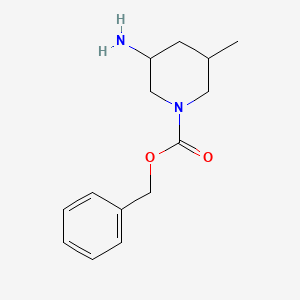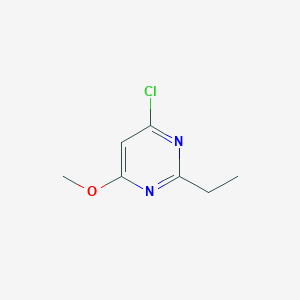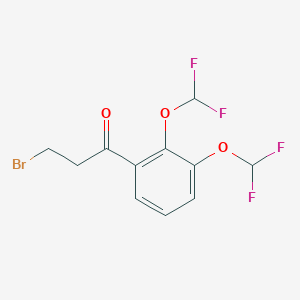
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethoxy groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the reaction of 2,3-bis(difluoromethoxy)benzene with a bromopropanone derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of advanced materials, such as fluorinated polyimides, which have applications in microelectronics and aerospace
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains trifluoromethyl groups and is used extensively in promoting organic transformations.
The uniqueness of this compound lies in its specific combination of difluoromethoxy and bromopropanone functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9BrF4O3 |
|---|---|
Molecular Weight |
345.08 g/mol |
IUPAC Name |
1-[2,3-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O3/c12-5-4-7(17)6-2-1-3-8(18-10(13)14)9(6)19-11(15)16/h1-3,10-11H,4-5H2 |
InChI Key |
KPMFYOUKAKXBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)OC(F)F)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)


![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)


